![molecular formula C11H8BrNO2 B1604215 Methyl 6-bromoquinoline-2-carboxylate CAS No. 623583-88-0](/img/structure/B1604215.png)
Methyl 6-bromoquinoline-2-carboxylate
Overview
Description
“Methyl 6-bromoquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 6-bromoquinoline-2-carboxylate” involves the reaction of 6-bromo-2-quinolinecarboxylic acid with methanesulfonic acid in methanol. The mixture is refluxed for 6 hours, then treated with a solution of sodium bicarbonate in water. The resulting suspension is cooled, stirred overnight, filtered, and the solid is dried to yield the product .Molecular Structure Analysis
The InChI code for “Methyl 6-bromoquinoline-2-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-bromoquinoline-2-carboxylate” is a solid at room temperature. It has a molecular weight of 266.09 .Scientific Research Applications
Fluorescent Brightening Agents
Methyl 6-bromoquinoline-2-carboxylate has been utilized in the synthesis of 2-aryl-6-bromoquinolines, which are potential candidates as fluorescent brightening agents. This application is based on the synthesis and study of various derivatives of 2-aryl-6-bromoquinolines (Rangnekar & Shenoy, 1987).
Synthesis of Novel Chelating Ligands
The compound has been used in the Friedländer synthesis process to produce novel chelating ligands. These ligands, derived from 6-bromoquinoline, have been used to create biquinolines and 6-alkynyl derivatives with high emission quantum yields (Hu, Zhang, & Thummel, 2003).
Synthesis of 6-Bromoquinolines
Methyl 6-bromoquinoline-2-carboxylate plays a role in the one-pot three-component synthesis of 6-bromoquinolines. This synthesis involves a combination of 2-aminobenzophenone, α-methylene carbonyl compounds, and tetrabutyl-ammonium tribromide (Wu, Wang, Ma, & Yan, 2010).
Pharmaceutical Applications
In the pharmaceutical domain, methyl 6-bromoquinoline-2-carboxylate derivatives have been studied as potential poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors. This application is significant for developing therapeutic agents (Lord, Mahon, Lloyd, & Threadgill, 2009).
Antiproliferative Activity
A class of methyl 6-bromoquinoline-2-carboxylate derivatives has been investigated for antiproliferative activity against various cancer cells. Some derivatives have shown potent antiproliferative activity, making them potential leads for anticancer drugs (Ji et al., 2014).
Safety and Hazards
properties
IUPAC Name |
methyl 6-bromoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSQECLLCVBRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635001 | |
Record name | Methyl 6-bromoquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromoquinoline-2-carboxylate | |
CAS RN |
623583-88-0 | |
Record name | Methyl 6-bromoquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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